molecular formula C17H16ClIN2O4S B2850952 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 313259-04-0

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2850952
CAS No.: 313259-04-0
M. Wt: 506.74
InChI Key: ZNFZHFZLOOJHOS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O4S/c18-16-6-5-14(26(23,24)21-7-9-25-10-8-21)11-15(16)17(22)20-13-3-1-12(19)2-4-13/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZHFZLOOJHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding aniline.

    Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and iodine atoms.

    Sulfonylation: The halogenated aniline is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides. Typical conditions involve solvents like dichloromethane or ethanol and catalysts like palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.

    Coupling Reactions: Reagents like Grignard reagents or organolithium compounds are used, often in the presence of transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of benzamide, including 2-chloro-N-(4-iodophenyl)-5-(morpholine-4-sulfonyl)benzamide, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival.

Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models of non-small cell lung cancer. The mechanism was linked to its ability to inhibit specific kinases involved in cancer cell proliferation, showcasing its potential as a lead compound for further drug development .

Materials Science

Polymeric Composites
In materials science, this compound has been utilized to develop polymeric composites with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the overall performance of the materials, making them suitable for applications in electronics and packaging.

Data Table: Properties of Polymeric Composites

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)2535
Thermal Decomposition Temp (°C)250300
Elongation at Break (%)510

Environmental Science

Water Purification
Recent studies have explored the use of this compound in environmental applications, particularly in water purification processes. The compound has been investigated for its ability to activate peroxymonosulfate (PMS) for the degradation of organic pollutants such as bis(4-hydroxyphenyl)methanone, which is known for its endocrine-disrupting properties.

Case Study: Degradation of Pollutants
A research article highlighted the effectiveness of this compound in catalyzing PMS activation for the degradation of bis(4-hydroxyphenyl)methanone in aqueous solutions. The results indicated that the use of this compound significantly reduced pollutant concentrations while producing non-toxic byproducts .

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-(4-iodophenyl)-5-(morpholine-4-sulfonyl)benzamide
  • CAS Number : 313259-04-0
  • Molecular Formula : C₁₇H₁₆ClIN₂O₄S
  • Molecular Weight : 506.74 g/mol
  • SMILES : O=C(c1cc(ccc1Cl)S(=O)(=O)N1CCOCC1)Nc1ccc(cc1)I

This compound features a benzamide core substituted with a chlorine atom at position 2, a morpholine-4-sulfonyl group at position 5, and a 4-iodophenylamide moiety.

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs share the benzamide scaffold but differ in substituents, impacting pharmacological profiles:

Compound Name Molecular Formula Substituents Key Structural Features
This compound (Target) C₁₇H₁₆ClIN₂O₄S Cl (C2), I (4-iodophenyl), morpholine-4-sulfonyl (C5) High molecular weight (506.74); iodophenyl enhances steric bulk
1LG : 2,4-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-benzothiophen-2-yl)-5-(morpholine-4-sulfonyl)benzamide C₂₀H₁₉Cl₂N₃O₄S₂ Cl (C2, C4), cyano-tetrahydrobenzothiophene, morpholine-4-sulfonyl (C5) Dual chlorine substitution; tetrahydrobenzothiophene enhances lipophilicity
BI9 : 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide C₂₃H₂₅ClN₆O₃ Chloropyrimidine, methoxy-morpholinophenyl, N-methyl Pyrimidine ring introduces planar geometry; methoxy group improves solubility
Compound in : 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide C₂₀H₂₁ClN₄O₃S₂ Cl (C2), diethylsulfamoyl (C5), cyclopenta[b]thiophene Diethylsulfamoyl replaces morpholine; cyclopenta[b]thiophene adds rigidity

Pharmacological Activity Comparisons

  • BI9 (): Potent P2X7 receptor antagonist with CNS penetration; IC₅₀ values in nanomolar range for inflammatory response modulation.
  • Compound in : CNS-penetrable P2X7 antagonist (IC₅₀ = 12 nM) with fluoropyrimidine enhancing blood-brain barrier permeability .
  • 1LG () : Likely targets bacterial enzymes (e.g., MtDprE1 or MtKasA) due to structural resemblance to tuberculosis inhibitors .

Biological Activity

2-Chloro-N-(4-iodophenyl)-5-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 2-position of the benzamide.
  • Iodine atom at the para position relative to the amide group.
  • Morpholine sulfonyl group which contributes to its pharmacological properties.

The molecular formula is C13H16ClN2O4SC_{13}H_{16}ClN_2O_4S with a molecular weight of approximately 348.80 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many benzamide derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Antiviral Activity : Some studies suggest that similar compounds may target viral replication processes, making them potential candidates for antiviral therapies.
  • Cell Proliferation Inhibition : The compound may exhibit cytotoxic effects on cancer cell lines, leading to reduced cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityIC50 (µM)Selectivity IndexNotes
Inhibition of cancer cell proliferation0.5>100Effective against multiple cancer types
Antiviral activity against HAdV0.27580Lower cytotoxicity compared to standard treatments
Kinase inhibition1.0N/APotential for use in targeted cancer therapies

Case Studies

  • Cancer Therapy : A study demonstrated that a related compound effectively inhibited the growth of prostate cancer cells by targeting androgen receptors, suggesting that this compound could similarly act as an androgen receptor antagonist.
  • Antiviral Research : Another investigation into benzamide derivatives found that they could inhibit adenoviral replication, highlighting their potential as antiviral agents. The specific mechanism involved targeting viral DNA replication processes.
  • Toxicity Studies : Toxicity assessments in zebrafish embryos indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity, necessitating further evaluation for safety in clinical applications.

Q & A

Basic: What are the recommended methods for synthesizing 2-chloro-N-(4-iodophenyl)-5-(morpholine-4-sulfonyl)benzamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves sequential functionalization:

Sulfonylation: Introduce the morpholine sulfonyl group via nucleophilic substitution using morpholine and sulfonyl chloride under anhydrous conditions (0–5°C, inert atmosphere) .

Iodination: Electrophilic aromatic substitution at the para position using iodine monochloride (ICl) in acetic acid, requiring precise stoichiometry to avoid di-iodination .

Amidation: Coupling the benzoyl chloride intermediate with 4-iodoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
Optimization: Monitor reaction progress via TLC/HPLC and adjust pH (6–7 for amidation) to minimize side reactions. Yields improve with slow reagent addition and controlled temperatures (e.g., 25°C for sulfonylation) .

Advanced: How do structural analogs with varying substituents (e.g., nitro vs. sulfonyl groups) influence biological activity?

Answer:
Comparative SAR studies reveal:

Substituent Position/GroupBiological ActivityKey Mechanism
5-Sulfonyl (Target) Enhanced kinase inhibitionSulfonyl group increases polarity, improving target binding .
5-Nitro (Analog) Antibacterial activityNitro group promotes redox cycling, generating reactive oxygen species .
4-Iodo (vs. 2-Iodo) Higher target selectivityPara substitution reduces steric hindrance, enhancing receptor affinity .
Methodology: Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to validate substituent effects .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., para-iodophenyl resonance at ~7.6 ppm) .
  • X-ray Crystallography (SHELXL): Resolve molecular geometry; SHELX software is robust for small-molecule refinement .
  • HRMS: Validate molecular mass (expected [M+H]⁺: ~583.92 g/mol) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

  • Substituent Positional Isomerism: Ortho vs. para substituents alter electron distribution (e.g., iodophenyl at para increases π-π stacking vs. ortho) .
  • Assay Conditions: Varying pH or temperature in kinase assays (e.g., IC₅₀ differences at 25°C vs. 37°C) .
    Resolution: Replicate studies under standardized conditions (e.g., 37°C, pH 7.4) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What mechanistic hypotheses explain this compound’s kinase inhibition, and how can they be tested?

Answer:

  • Hypothesis 1: The morpholine sulfonyl group acts as a hydrogen-bond acceptor with ATP-binding pockets.
  • Hypothesis 2: The iodoaryl group stabilizes hydrophobic interactions in kinase allosteric sites.
    Testing:
    • Perform molecular dynamics simulations (GROMACS) to model ligand-protein interactions .
    • Use alanine-scanning mutagenesis to identify critical kinase residues for binding .

Basic: What protocols ensure high purity (>98%) for in vitro studies?

Answer:

  • Purification: Column chromatography (silica gel, 5% EtOAc/hexane) followed by recrystallization (ethanol/water) .
  • Purity Assessment:
    • HPLC-DAD: Purity >98% with retention time ~12.3 min (C18 column, acetonitrile/water gradient) .
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction (SwissADME): Assess logP (~3.2), CYP450 inhibition (high risk for CYP3A4), and BBB permeability (low) .
  • Metabolic Sites: Predict oxidation at morpholine sulfur (MetaSite software) .
  • Validation: Compare with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Basic: What roles do the chloro, iodo, and sulfonyl groups play in chemical reactivity?

Answer:

  • Chloro: Directs electrophilic substitution (meta/para) and enhances lipophilicity.
  • Iodo: Provides heavy atom for crystallography and stabilizes aryl interactions .
  • Sulfonyl: Increases solubility and participates in H-bonding with biological targets .

Advanced: What strategies improve oxidative stability during long-term storage?

Answer:

  • Conditions: Store under argon at –20°C in amber vials.
  • Stability Testing: Accelerated aging (40°C/75% RH for 6 months) with LC-MS monitoring for sulfoxide degradation products .

Advanced: Can this compound synergize with existing therapeutics in combination studies?

Answer:

  • Anticancer Synergy: Test with PARP inhibitors (e.g., olaparib) via Chou-Talalay assay; synergy index <1 indicates potentiation .
  • Antimicrobial Synergy: Pair with β-lactams (check via checkerboard assay; FIC index ≤0.5) .

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